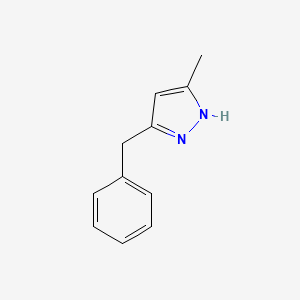

3-benzyl-5-methyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-5-methyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-9-7-11(13-12-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIZWLQFZIGTTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00309904 | |

| Record name | NSC219245 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32251-84-6 | |

| Record name | 3-Methyl-5-(phenylmethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32251-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC219245 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyrazole Derivatives in Heterocyclic Chemistry Research

Heterocyclic chemistry is a cornerstone of organic and medicinal chemistry, and pyrazole (B372694) derivatives are among its most versatile and studied subjects. smolecule.comnih.gov Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This unique structure imparts a range of chemical and physical properties that make them crucial building blocks in the synthesis of a wide array of functional molecules. fluorochem.co.ukmolbase.com

First synthesized in the late 19th century, the pyrazole scaffold has become a privileged structure in drug discovery and materials science. smolecule.comfluorochem.co.uk The significance of pyrazole derivatives stems from their diverse biological activities, which include anti-inflammatory, antimicrobial, anticancer, analgesic, anticonvulsant, and antidiabetic properties. rsisinternational.org The pyrazole ring is a key pharmacophore found in several commercially successful drugs, highlighting its importance in pharmaceutical development. chemimpex.com

Beyond medicine, pyrazole derivatives have found applications in agrochemicals as pesticides and herbicides, as well as in materials science for the development of dyes, fluorescent agents, and polymers. rsisinternational.orgnetascientific.comchemsrc.com Their ability to coordinate with metal ions also makes them valuable as ligands in catalysis and coordination chemistry. The accessibility of various synthetic routes and the diverse chemical reactivity of the pyrazole ring have cemented its role as a fundamental scaffold in modern chemical research. rsisinternational.org

Research Context of 3 Benzyl 5 Methyl 1h Pyrazole and Its Analogues

Classical and Conventional Synthetic Routes

Traditional methods for pyrazole synthesis have been the bedrock of heterocyclic chemistry for over a century, primarily relying on condensation and cyclization reactions.

The most classical and widely employed method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. researchgate.netthieme-connect.comnih.gov This reaction is versatile and can be adapted to produce a wide array of substituted pyrazoles. mdpi.com

For the specific synthesis of this compound, two primary pathways based on the Knorr reaction are feasible:

Reaction of benzylhydrazine (B1204620) with pentane-2,4-dione (acetylacetone).

Reaction of 1-phenylbutane-1,3-dione (benzylacetylacetone) with hydrazine hydrate (B1144303).

The reaction mechanism involves the initial formation of a hydrazone intermediate by the reaction of hydrazine with one of the carbonyl groups of the diketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. A significant challenge in using unsymmetrical 1,3-diketones with substituted hydrazines is the potential formation of regioisomeric mixtures, although reaction conditions can often be tuned to favor one isomer. nih.gov For instance, reactions in aprotic dipolar solvents have been shown to provide better regioselectivity compared to traditional protic solvents like ethanol. nih.gov

| 1,3-Dicarbonyl Precursor | Hydrazine Precursor | Typical Product(s) | Reference |

|---|---|---|---|

| Pentane-2,4-dione | Benzylhydrazine | 1-benzyl-3,5-dimethyl-1H-pyrazole | benthamopen.com |

| 1-Phenylbutane-1,3-dione | Hydrazine | This compound and 5-Benzyl-3-methyl-1H-pyrazole (regioisomers) | researchgate.netmdpi.com |

| Ethyl acetoacetate (B1235776) | Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | acs.org |

| Acetylacetone | Hydrazine | 3,5-Dimethyl-1H-pyrazole | researchgate.netniscpr.res.inrsc.org |

More complex synthetic strategies often involve multi-step sequences to build the pyrazole core from simpler, more readily available starting materials. One such prominent method involves the in situ generation of the 1,3-diketone precursor. researchgate.net This approach begins with the C-acylation of a ketone enolate with an acid chloride. The resulting 1,3-diketone is not isolated but is immediately treated with hydrazine in the same reaction vessel to afford the final pyrazole product. researchgate.net This one-pot procedure is highly efficient and avoids the often difficult purification of the intermediate diketone. researchgate.net

Another versatile multi-step pathway involves the reaction of hydrazones with compounds containing a suitable electrophilic center for cyclization. For example, a [3+2] cycloaddition reaction can occur between a hydrazone and an α,β-unsaturated carbonyl compound. This initially forms a pyrazoline (dihydropyrazole), which is then oxidized to the aromatic pyrazole. mdpi.com A related procedure involves the reaction of pre-formed hydrazones with β-nitrostyrenes in a process that constructs the pyrazole ring, as demonstrated in the synthesis of 1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. nih.gov These multi-step methods offer greater flexibility in introducing a variety of substituents onto the pyrazole ring. rsc.org

Cyclization and Condensation Reactions of Pyrazole Precursors

Modern and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more sustainable synthetic methodologies. These "green" approaches, including microwave-assisted, ultrasound-assisted, and mechanochemical methods, aim to reduce reaction times, improve energy efficiency, minimize solvent use, and increase product yields.

Microwave (MW) irradiation has become a powerful tool in organic synthesis, dramatically accelerating reaction rates. medicaljournalshouse.comekb.eg For pyrazole synthesis, MW heating has been successfully applied to the classical condensation of 1,3-dicarbonyls and hydrazines, often reducing reaction times from hours to mere minutes and increasing yields. medicaljournalshouse.comdergipark.org.tr

A particularly relevant study demonstrated a highly effective, solvent-free, microwave-accelerated synthesis of 1,3,5-trisubstituted pyrazoles, including 5-benzyl substituted derivatives. nih.gov This method utilizes the 5-exo-dig cyclocondensation of alk-3-yn-1-ones with hydrazines in the presence of Montmorillonite K-10 clay as a catalyst. nih.gov The reaction proceeds with high atom economy and good yields, showcasing a significant improvement over conventional heating methods. nih.gov

| Alk-3-yn-1-one Substrate | Hydrazine Substrate | Product | Yield | Time |

|---|---|---|---|---|

| 5-Phenyl-1-(p-tolyl)pent-1-yn-3-one | Phenylhydrazine | 5-Benzyl-1,3-diphenyl-1H-pyrazole | 89% | 15 min |

| 1-(4-Methoxyphenyl)-5-phenylpent-1-yn-3-one | Phenylhydrazine | 5-Benzyl-1-phenyl-3-(p-tolyl)-1H-pyrazole | 85% | 15 min |

| 1,5-Diphenylpent-1-yn-3-one | 2-Fluorophenylhydrazine | 5-Benzyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole | 91% | 10 min |

| 5-(4-Methylphenyl)-1-phenylpent-1-yn-3-one | 2-Fluorophenylhydrazine | 1-(2-Fluorophenyl)-5-(4-methylbenzyl)-3-phenyl-1H-pyrazole | 88% | 10 min |

The use of ultrasonic irradiation is another green chemistry technique that enhances reaction rates and yields through acoustic cavitation. researchgate.netrsc.org In pyrazole synthesis, sonication has been effectively used to promote the cyclocondensation of chalcones (α,β-unsaturated ketones) with hydrazine derivatives. niscpr.res.inrsc.org This method often leads to significantly shorter reaction times and improved yields compared to silent (non-ultrasound) conditions. nih.gov

For instance, the synthesis of various pyrazoline and pyrazole derivatives has been achieved with high efficiency under ultrasonic irradiation, frequently in environmentally benign solvents like water or ethanol, or even under solvent-free conditions. thieme-connect.comrsc.orgnih.gov While a specific example for this compound is not prominently reported, the synthesis of structurally related trifluoromethyl-containing pyrazoles demonstrates the power of this technique. nih.gov The reaction between trifluoromethyl-β-diketones and hydrazines catalyzed by Cu(OTf)₂/Et₃N showed a marked improvement in both yield and reaction time under ultrasound compared to conventional heating. nih.gov

| Product | Method | Time | Yield |

|---|---|---|---|

| 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | Ultrasound | 15 min | 95% |

| Conventional | 10 h | 70% | |

| 5-Phenyl-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | Ultrasound | 20 min | 92% |

| Conventional | 12 h | 65% | |

| 1-(4-Chlorophenyl)-5-phenyl-3-(trifluoromethyl)-1H-pyrazole | Ultrasound | 20 min | 94% |

| Conventional | 12 h | 68% |

Mechanochemistry, which uses mechanical force (e.g., grinding or ball-milling) to induce chemical reactions, represents a frontier in green synthesis by often eliminating the need for bulk solvents. thieme-connect.commurraystate.edu This solvent-free approach has been successfully applied to the synthesis of pyrazoles. clockss.orgresearchgate.net

A notable example is the one-pot, solvent-free synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine hydrate via mechanochemical ball milling. clockss.org The process involves grinding the reactants together, which first forms the pyrazoline intermediate, followed by grinding with an oxidant (like sodium persulfate) to yield the final pyrazole. clockss.org This method is characterized by short reaction times, high efficiency, and a simple work-up procedure, making it a powerful and green alternative to traditional solution-based syntheses. thieme-connect.com Similarly, a three-component reaction of 3-chloro-2,4-pentanedione, thiophenols, and hydrazine hydrate by grinding has been used to produce 3,5-dimethyl-4-(arylsulfanyl)pyrazoles in excellent yields. researchgate.net These examples strongly suggest the applicability of mechanochemistry for the clean and efficient synthesis of this compound.

| Chalcone Substituent (Ar) | Time (Hydrazinolysis + Oxidation) | Yield |

|---|---|---|

| Phenyl | 30 min + 30 min | 91% |

| 4-Methylphenyl | 30 min + 30 min | 92% |

| 4-Methoxyphenyl | 30 min + 30 min | 93% |

| 4-Chlorophenyl | 60 min + 60 min | 85% |

| 4-Nitrophenyl | 60 min + 120 min | 78% |

Solvent-Free Techniques

Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce waste, cost, and environmental hazards associated with traditional solvents. For pyrazole synthesis, these techniques often involve grinding solid reactants together or heating a neat mixture of starting materials.

One-pot, three-component condensation reactions can be effectively carried out under solvent-free conditions. For instance, the reaction between various benzaldehydes, indanedione, and 3-amino-5-methylpyrazole (B16524) has been successfully performed using grinding, without any solvent, to produce complex pyrazolo[4,3-e]pyridin-5(1H)-ones. tandfonline.com Similarly, four-component reactions for synthesizing pyrano[2,3-c]-pyrazoles have been achieved by grinding malononitrile, aromatic aldehydes, hydrazine hydrate, and ethyl acetoacetate with a nanocatalyst, yielding excellent results in short reaction times. nih.gov Another approach describes the synthesis of 1H-pyrazole-1-carbothioamide derivatives by stirring a mixture of hydrazine hydrate, arylidene malononitrile, and isothiocyanates with a nanocatalyst at 60-70°C in the absence of a solvent. biointerfaceresearch.com These methods highlight the efficiency and environmental benefits of eliminating organic solvents from the reaction process.

| Reactants | Conditions | Product Type | Reference |

| Benzaldehydes, Indandione, 3-Amino-5-methylpyrazole | Grinding, Solvent-free | Pyrazolo[4,3-e]pyridin-5(1H)-ones | tandfonline.com |

| Hydrazine hydrate, Arylidene malononitrile, Isothiocyanates | 60-70°C, HAp/ZnCl2 nano-flakes, Solvent-free | 1H-Pyrazole-1-carbothioamide | biointerfaceresearch.com |

| Malononitrile, Aldehydes, Hydrazine hydrate, Ethyl acetoacetate | Grinding, ZnS nanoparticles, Solvent-free | Pyrano[2,3-c]-pyrazoles | nih.gov |

Catalytic Synthesis (e.g., Metal-mediated, Nano-catalysis)

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions with higher efficiency, selectivity, and under milder conditions. The synthesis of this compound and its derivatives has benefited immensely from both metal-mediated and nano-catalytic approaches.

Metal-mediated Synthesis: Various metal catalysts have been employed to facilitate pyrazole formation. Copper(I) oxide (Cu₂O) has been used in a metal-mediated approach to enhance regioselectivity and minimize side reactions in the synthesis of pyrazole derivatives. Copper triflate (Cu(OTf)₂) has also been shown to mediate the synthesis of 1,3,5-triarylpyrazoles. chapman.edu Ruthenium and iron catalysts are effective for the regioselective synthesis of substituted pyrazoles from diarylhydrazones and vicinal diols. organic-chemistry.org Furthermore, cerium-based catalysts like [Ce(L-Pro)2]2(Oxa) have been developed for the synthesis of pyrazole derivatives at room temperature. rsc.org Zirconium-based nanocomposites have also been recognized as green catalysts for producing pyrazole derivatives with good yields and fewer by-products. rsc.org

Nano-catalysis: Nanocatalysts offer advantages such as high surface area, enhanced reactivity, and ease of recovery and reuse. Several types of nanocatalysts have been successfully used for pyrazole synthesis. nih.gov These include:

Zinc Oxide (ZnO) nanoparticles: Used for the efficient synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol. nih.gov

Magnesium Oxide (MgO) nanoparticles: Effective for producing dihydropyrano[2,3-c]pyrazole derivatives at room temperature in water. nih.gov

Zinc Sulfide (ZnS) nanoparticles: Employed in four-component condensation reactions under solvent-free grinding conditions. nih.gov

Magnetic Nanoparticles: Catalysts based on Fe₃O₄, such as poly(aniline-co-melamine)@MnFe₂O₄ and engineered copper-based nano-magnetic catalysts, allow for easy separation from the reaction mixture using an external magnet and have been used to synthesize various pyrazole derivatives, including bispyrazolones. frontiersin.orgresearchgate.net

| Catalyst Type | Specific Catalyst | Application | Reference(s) |

| Metal-mediated | Copper(I) Oxide (Cu₂O) | Enhances regioselectivity | |

| Cerium Complex ([Ce(L-Pro)2]2(Oxa)) | Room temperature synthesis | rsc.org | |

| Zirconium Nanocomposite | Green synthesis of pyrazole derivatives | rsc.org | |

| Ruthenium/Iron Complexes | Synthesis from diarylhydrazones and diols | organic-chemistry.org | |

| Nano-catalysis | Nano-ZnO, MgO, ZnS | Synthesis of various pyrazole derivatives | nih.gov |

| HAp/ZnCl2 nano-flakes | Solvent-free synthesis of carbothioamides | biointerfaceresearch.com | |

| Poly(aniline-co-melamine)@MnFe₂O₄ | Synthesis of bispyrazolones | frontiersin.org | |

| Fe₃O₄-based nano-magnetic catalyst | Synthesis of bis(3-methyl-1H-pyrazol-5-ol)s | researchgate.net |

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. Several MCRs have been developed for the synthesis of the pyrazole core.

A common strategy involves the reaction of an aldehyde, an active methylene (B1212753) compound, and a hydrazine. For example, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water can produce 1H-pyrazole derivatives. longdom.orgresearchgate.net This can be extended to a four-component reaction by including ethyl cyanoacetate (B8463686) to yield more complex structures like pyrazolo[3,4-b]pyridines. longdom.orgresearchgate.net The use of water as a solvent and a catalytic amount of ammonium (B1175870) acetate (B1210297) makes this an environmentally benign approach. longdom.orglongdom.org

Another notable MCR involves the γ-alumina catalyzed reaction of an aldehyde, ethyl cyanoacetate, and in situ generated 3-methyl-1H-pyrazol-5(4H)-one (from hydrazine and ethyl acetoacetate) in an aqueous medium. researchgate.net This method is praised for its mild conditions, excellent yields, and the recyclability of the catalyst. researchgate.net The in situ generation of key intermediates, such as 1,3-dicarbonyl compounds, is a powerful strategy within MCRs to build molecular diversity. beilstein-journals.org

Regioselective Synthesis Strategies

Controlling the position of substituents on the pyrazole ring (regioselectivity) is critical for tailoring the molecule's properties. The most fundamental method for achieving regiocontrol in pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. beilstein-journals.org

To synthesize this compound specifically, the choice of reactants is paramount. The reaction of benzylhydrazine with pentane-2,4-dione (acetylacetone) will, under most conditions, lead to the desired regioisomer. The less hindered nitrogen of benzylhydrazine typically attacks the more reactive carbonyl group of the dione, leading to a specific cyclization pathway.

However, when unsymmetrical dicarbonyl compounds are used, a mixture of regioisomers can result. The reaction conditions, including solvent and catalyst, can influence the regiochemical outcome. For instance, in the synthesis of trifluoromethyl-pyrazoles, polar protic solvents like hexafluoroisopropanol favor the formation of 3-CF₃ isomers, while polar aprotic solvents like DMSO favor the 5-CF₃ isomers. researchgate.net One-pot, regioselective syntheses have also been developed, such as the reaction of N-monosubstituted hydrazones with nitro-olefins, where the solvent choice plays a crucial role in directing the reaction pathway. orgsyn.org

Derivatization Strategies of the this compound Core

Once the this compound scaffold is formed, it can be further modified at its nitrogen or carbon atoms to create a library of derivatives with diverse properties.

The pyrazole ring contains two nitrogen atoms: an acidic, pyrrole-like N1 (if unsubstituted) and a basic, pyridine-like N2. mdpi.com Functionalization, such as alkylation or acylation, typically occurs at the N1 position.

N-Alkylation: This is a common derivatization reaction. For example, the pyrazole nitrogen can be alkylated using benzyl chloride in the presence of a base like potassium carbonate. smolecule.com Phase-transfer catalysis (PTC) has been effectively used for the N-alkylation (e.g., benzylation) of pyrazole derivatives, sometimes leading to mixtures of N- and C-alkylated products depending on the conditions. researchgate.net A modern method for N-alkylation employs trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, providing good yields for benzylic and other alkyl groups. semanticscholar.org

N-Acylation: The nitrogen atoms can also be acylated. Phase-transfer catalyzed benzoylation of pyrazolones can lead to N¹,O-dibenzoylated products or even N¹,C⁴,O-tribenzoylated products. researchgate.net

The carbon atoms of the pyrazole ring can also be functionalized, with the C4 position being particularly susceptible to electrophilic substitution. mdpi.comencyclopedia.pub

C4-Acylation: The C4 position can be acylated under certain conditions. For example, the triacetylation of 3-hydroxy-5-phenyl-1H-pyrazole under PTC conditions resulted in acetylation at the N1, O, and C4 positions. researchgate.net

C4-Halogenation: Introducing a halogen at the C4 position is a common strategy to prepare for further modifications, such as Suzuki cross-coupling reactions, which can then be used to introduce a wide variety of substituents. mdpi.comencyclopedia.pub

Metalation: More advanced strategies involve the regioselective metalation of the pyrazole ring using strong bases (like TMPMgCl·LiCl), followed by trapping with various electrophiles. rsc.org This allows for the precise introduction of functional groups at specific carbon positions (e.g., C3, C5, or C4) that might otherwise be difficult to access. rsc.org

Modification of the Benzyl Moiety

Modifications to the benzyl group of this compound are crucial for tuning the electronic and steric properties of the molecule. These changes can significantly influence the compound's biological activity and physical characteristics.

One common strategy involves the introduction of various substituents onto the phenyl ring of the benzyl group. For instance, derivatives with electron-withdrawing or electron-donating groups can be synthesized to modulate the molecule's reactivity and interaction with biological targets. Research has shown that the herbicidal activity of related pyrazole derivatives is influenced by the nature of the substituent on the benzyl group, with electron-drawing groups often leading to higher potency. frontiersin.org

A general approach to synthesizing such derivatives involves the reaction of a substituted benzyl halide with a pyrazole precursor. For example, 5-methyl-1H-pyrazol-3-amine can be reacted with a substituted benzyl bromide under basic conditions to yield the corresponding N-benzylated pyrazole. The choice of solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and base, like potassium carbonate (K2CO3) or sodium hydride (NaH), is critical for the success of this nucleophilic substitution reaction.

Another method for modifying the benzyl moiety is through Vilsmeier-Haack type reactions. This can introduce a formyl group onto the pyrazole ring, which can then be used as a handle for further functionalization of the molecule, including modifications that could indirectly influence the benzyl group's environment. arkat-usa.org

The table below summarizes examples of modifications on the benzyl moiety.

| Starting Material | Reagent | Product | Reference |

| 5-methyl-1H-pyrazol-3-amine | 3-(Trifluoromethyl)benzyl bromide | 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine | |

| Substituted Benzyl Bromide | 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | Substituted 1-benzyl-5-methyl-1H-pyrazol-3(2H)-one | frontiersin.org |

Modification of the Methyl Moiety

Functionalization of the methyl group at the 5-position of the pyrazole ring opens another avenue for creating diverse derivatives of this compound. These modifications can range from simple oxidation to the introduction of more complex functional groups.

One approach involves the oxidation of the methyl group to a carboxylic acid. This can be achieved using strong oxidizing agents. The resulting carboxylate can then serve as a versatile intermediate for further reactions, such as esterification or amidation, to produce a library of derivatives. For example, methyl 5-methyl-1H-pyrazole-3-carboxylate can be synthesized and subsequently modified.

Another strategy is the transformation of the methyl group into a halomethyl group, which can then undergo nucleophilic substitution reactions. For instance, conversion to a chloromethyl group allows for the introduction of various nucleophiles, expanding the chemical space of the derivatives. researchgate.net

Research has also explored the synthesis of pyrazoles with functionalized side chains at the C3 or C5 position, which can be analogous to modifying the methyl group. These syntheses may start from precursors other than this compound itself but result in a similarly functionalized pyrazole core. researchgate.net For example, syntheses starting from protected alkynols and acid chlorides can lead to pyrazoles with varied substituents at the C5 position. researchgate.net

The following table provides examples of reactions involving the modification of the methyl group or the synthesis of analogs with a modified C5-substituent.

| Starting Material | Reaction Type | Resulting Functional Group | Reference |

| This compound | Oxidation | Carboxylic Acid | |

| 3-(chloromethyl)pyrazoles | Nucleophilic Substitution | Varied (depending on nucleophile) | researchgate.net |

| Protected alkynols and acid chlorides | Cyclization with hydrazine | Varied alkyl/aryl groups at C5 | researchgate.net |

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is a critical step in the synthesis of this compound and its derivatives to ensure high yields and purity. Key parameters that are frequently fine-tuned include the choice of solvent, temperature, catalysts, and the stoichiometry of reactants.

For the N-alkylation of pyrazoles with benzyl halides, polar aprotic solvents like DMF and DMSO are often preferred as they can enhance the reaction rate. The temperature is typically controlled to avoid side reactions, with mild heating often being sufficient. The use of a base is crucial for deprotonating the pyrazole nitrogen, thereby increasing its nucleophilicity.

In condensation reactions to form the pyrazole ring, the choice of catalyst and solvent system can significantly impact the regioselectivity and yield. acs.org For example, in the synthesis of 1,3,5-substituted pyrazoles, the use of arylhydrazine hydrochlorides in methanol (B129727) can favor the formation of one regioisomer over another. acs.org

Microwave irradiation has also been employed to enhance reaction rates and yields in the synthesis of related pyrazole derivatives. smolecule.com This technique can provide an efficient pathway to obtaining high-quality compounds in shorter reaction times.

The table below outlines the optimization of various reaction parameters from different studies on pyrazole synthesis.

| Reaction Type | Parameter Optimized | Optimal Condition | Effect on Yield/Purity | Reference |

| N-Alkylation | Solvent | DMF or DMSO | Enhances nucleophilicity and reaction kinetics | |

| N-Alkylation | Temperature | 60–80°C | Avoids side reactions | |

| N-Alkylation | Catalyst | K2CO3 or NaOH | Improves yields by deprotonating the pyrazole nitrogen | |

| Condensation | Reactant Form | Arylhydrazine hydrochloride | High regioselectivity for 1,3-regioisomer | acs.org |

| Condensation | Solvent | Methanol | Improved yields and selectivity | acs.org |

| Oxidation of benzyl alcohol | Catalyst Amount | 0.007 g | Increased conversion | researchgate.net |

| Oxidation of benzyl alcohol | Solvent | Pure water | 64.6% substrate conversion | researchgate.net |

| Oxidation of benzyl alcohol | Temperature | 100 °C | Increased substrate conversion to 81.2% | researchgate.net |

Elucidation of Molecular Structure and Conformation

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the molecular structure of 3-benzyl-5-methyl-1H-pyrazole. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the structure of pyrazole (B372694) derivatives. For this compound, which exists in a tautomeric equilibrium, NMR spectra in solution typically show signals that are an average of the two tautomeric forms, unless one tautomer is significantly more stable.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl, methylene (B1212753), pyrazole ring, and benzyl (B1604629) ring protons.

Methyl Protons (-CH₃): A singlet peak for the methyl protons is anticipated, typically appearing in the upfield region around δ 2.1-2.4 ppm. For instance, the methyl protons in the structurally related this compound-4-carboxylic acid ethyl ester appear at δ 2.40 ppm. rsc.org

Methylene Protons (-CH₂-): The benzylic methylene protons should present as a sharp singlet around δ 3.8-4.2 ppm. In the aforementioned ester derivative, this signal is observed at δ 4.21 ppm. rsc.org

Pyrazole Ring Proton (C4-H): A singlet for the lone proton on the pyrazole ring is expected in the range of δ 5.8-6.5 ppm.

Benzyl Ring Protons (-C₆H₅): The five protons of the phenyl group will typically appear as a multiplet in the aromatic region, between δ 7.1 and 7.4 ppm. rsc.org

NH Proton: A broad singlet corresponding to the N-H proton of the pyrazole ring is also expected, with a chemical shift that can vary significantly (δ 10-13 ppm) depending on the solvent and concentration. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework of the molecule. Due to tautomerism, the chemical shifts for C3 and C5 may be averaged in solution. cdnsciencepub.com

Methyl Carbon (-CH₃): The signal for the methyl carbon is expected at approximately δ 11-14 ppm. rsc.orgcdnsciencepub.com

Methylene Carbon (-CH₂-): The benzylic carbon signal should appear around δ 33-35 ppm. rsc.org

Pyrazole Ring Carbons (C3, C4, C5): The pyrazole ring carbons resonate at characteristic positions. C4 typically appears around δ 105-109 ppm. rsc.org The substituted carbons, C3 and C5, are found further downfield, generally in the δ 140-155 ppm region. rsc.orgcdnsciencepub.com

Benzyl Ring Carbons (-C₆H₅): The carbons of the benzyl group will show signals in the aromatic region (δ 126-140 ppm), including a quaternary carbon signal for the ipso-carbon. rsc.org

| Proton Assignment (¹H NMR) | Expected Chemical Shift (δ, ppm) | Carbon Assignment (¹³C NMR) | Expected Chemical Shift (δ, ppm) |

| -CH₃ (s) | 2.1 - 2.4 | -CH₃ | 11 - 14 |

| -CH₂- (s) | 3.8 - 4.2 | -CH₂- | 33 - 35 |

| C4-H (s) | 5.8 - 6.5 | C4 | 105 - 109 |

| -C₆H₅ (m) | 7.1 - 7.4 | C3 / C5 | 140 - 155 |

| N-H (br s) | 10 - 13 | Benzyl C (aromatic) | 126 - 139 |

| Benzyl C (ipso) | ~140 |

Note: The table presents expected chemical shift ranges based on data from structurally similar compounds. Actual values may vary.

Fourier Transform (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

N-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring.

C-H Stretching: Aromatic C-H stretching vibrations from the benzyl group are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹ (e.g., 2900-2980 cm⁻¹). derpharmachemica.com

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole and benzyl rings are expected to produce a series of sharp bands in the 1450-1600 cm⁻¹ region. sapub.org

Ring Vibrations: Vibrations associated with the pyrazole ring itself also contribute to the fingerprint region of the spectrum. sapub.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | 3100 - 3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| C=N / C=C Stretch (Ring) | 1450 - 1600 |

Note: The table lists expected absorption frequencies based on general data for pyrazole derivatives.

Mass Spectrometry (MS, GC-MS, HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Molecular Ion Peak ([M]⁺): For this compound (C₁₁H₁₂N₂), the molecular ion peak in an electron ionization (EI) mass spectrum would be observed at a mass-to-charge ratio (m/z) of 172.

Fragmentation Pattern: A major fragmentation pathway for benzyl-substituted heterocycles is the cleavage of the benzylic bond. This would result in the formation of a highly stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. Another significant fragment would correspond to the pyrazole ring portion after losing the benzyl group, [M-91]⁺, at m/z 81. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the exact mass and elemental formula with high precision. For example, the related compound 1-benzyl-5-methyl-1H-pyrazol-3-amine shows a molecular ion peak at m/z 187. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of closely related pyrazole derivatives allows for a reliable prediction of its solid-state characteristics. researchgate.nettandfonline.com X-ray crystallography on analogous compounds, such as 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid and other substituted pyrazoles, reveals several key structural features. researchgate.net

In the solid state, it is expected that this compound would crystallize as a single tautomer, likely the one that allows for the most stable crystal packing. A common and stabilizing supramolecular motif in N-unsubstituted pyrazoles is the formation of hydrogen-bonded chains or catemers, where the N-H group of one molecule forms a hydrogen bond with the pyridine-like nitrogen atom of an adjacent molecule (N-H···N). smolecule.com

The pyrazole ring itself is planar and aromatic. The benzyl and methyl substituents would be attached to this plane. The conformation would be determined by the torsion angles between the pyrazole ring and the benzyl group, which would seek to minimize steric hindrance. Studies on similar structures show that the phenyl and pyrazole rings are typically not coplanar. tandfonline.com

| Crystallographic Parameter | Expected Feature |

| Tautomeric Form | A single tautomer is expected in the solid state. |

| Crystal System / Space Group | Dependent on packing; often monoclinic (e.g., P2₁/c). smolecule.com |

| Intermolecular Interactions | Strong N-H···N hydrogen bonding is anticipated. |

| Molecular Geometry | Planar pyrazole ring. |

| Conformation | Non-coplanar arrangement of pyrazole and phenyl rings. |

Note: This table is based on crystallographic data from analogous pyrazole structures.

Tautomerism and Conformational Analysis

A defining characteristic of unsymmetrically substituted 1H-pyrazoles is their existence as a mixture of tautomers.

Prototropic Annular Tautomerism Studies

Prototropic annular tautomerism in this compound involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in an equilibrium between two distinct tautomeric forms: this compound and 5-benzyl-3-methyl-1H-pyrazole.

(Image depicting the equilibrium between this compound and 5-benzyl-3-methyl-1H-pyrazole)

The position of this equilibrium is highly dependent on several factors, including the electronic nature of the substituents and the solvent.

Electronic Effects: The methyl group (-CH₃) is an electron-donating group, which tends to increase the electron density at the carbon to which it is attached. The benzyl group (-CH₂Ph) is generally considered to be weakly electron-donating or neutral in its inductive effect. The relative electron-donating abilities of the substituents at positions 3 and 5 influence the acidity of the N-H proton and the basicity of the sp² nitrogen, thereby shifting the equilibrium.

Steric Effects: The steric bulk of the benzyl group compared to the methyl group can influence which tautomer is more stable by minimizing steric strain.

Solvent Effects: The polarity of the solvent can affect the tautomeric equilibrium by differentially solvating the two forms.

In solution, this equilibrium can be fast on the NMR timescale, leading to averaged signals for the C3/C5 carbons and their respective substituents. cdnsciencepub.com In the solid state, the compound typically crystallizes as the single, thermodynamically most stable tautomer, which is determined by the optimization of intermolecular forces, primarily hydrogen bonding, in the crystal lattice.

Steric Effects and Coplanarity Investigations

The conformation of this compound is significantly influenced by steric hindrance between the benzyl and pyrazole moieties. While direct crystallographic data for this specific compound is not extensively detailed in the literature, analysis of its close structural isomers and related derivatives provides critical insights into its likely three-dimensional structure.

A key factor is the rotational freedom around the single bond connecting the benzyl group's methylene carbon to the C3 position of the pyrazole ring. The interaction between the hydrogen atoms on the benzyl group and the methyl group at the C5 position of the pyrazole ring creates steric strain. This strain forces the two ring systems out of a common plane (coplanarity).

Crystallographic studies of the closely related isomer, 4-benzyl-3,5-dimethyl-1H-pyrazole, reveal a significant deviation from planarity. In this molecule, the dihedral angle—the angle between the planes of the pyrazole and the benzyl rings—is a pronounced 78.65(19)°. iucr.org This large angle indicates a highly twisted, non-planar conformation adopted to minimize steric repulsion. A similar non-planar orientation is expected for this compound to alleviate the steric clash between the substituents.

This phenomenon is a common feature in substituted bi-aryl systems. For instance, studies on other pyrazole derivatives show that methyl groups on the pyrazole ring create a steric effect that leads to a significant deviation from coplanarity with adjacent aromatic fragments, with observed dihedral angles ranging from approximately 33° to over 50°. acs.org In another related structure, 4-benzyl-1H-pyrazole, the dihedral angle between the pyrazole and phenyl units was found to be 86.00 (7)°. nih.gov The consistent observation of large dihedral angles in these analogous structures underscores the pivotal role of steric hindrance in dictating the non-planar molecular geometry of this compound.

Table 1: Dihedral Angles in Benzyl-Pyrazole Analogs

| Compound Name | Dihedral Angle (°) between Pyrazole and Benzyl/Phenyl Rings | Reference |

|---|---|---|

| 4-Benzyl-3,5-dimethyl-1H-pyrazole | 78.65 (13) | iucr.org |

| 4-Benzyl-1H-pyrazole | 86.00 (7) | nih.gov |

| 1-(2-chloro-3-fluoro-benzyl)-1H-pyrazol-4-ol | 37.35 |

Intramolecular Hydrogen Bonding Effects

Intramolecular hydrogen bonds are a critical factor in stabilizing the conformation of many molecules. However, in the case of this compound, the potential for strong, classical intramolecular hydrogen bonding is limited. The molecule consists of a pyrazole ring, which has an N-H group that can act as a hydrogen bond donor, and a benzyl group, which is primarily a soft π-system base. researchgate.net

For a classical intramolecular hydrogen bond to form, a suitable acceptor atom (like oxygen or another nitrogen) would need to be part of a substituent and positioned to allow for a sterically favorable ring formation with the pyrazole N-H proton. The structure of this compound lacks such a functional group. Studies on analogous pyrazole structures confirm this assessment. For example, a crystallographic analysis of a related pyrazole derivative explicitly noted the absence of any intramolecular hydrogen bonds.

The primary hydrogen bonding interaction observed for simple NH-pyrazoles in the solid state is intermolecular N-H···N bonding, where the N-H of one molecule bonds to the sp²-hybridized nitrogen of an adjacent molecule. nih.gov This interaction leads to the formation of supramolecular structures like dimers or chains, rather than influencing the conformation of a single molecule through an internal bond. nih.gov

Reactivity and Reaction Mechanism Studies

Reaction Pathways of the Pyrazole (B372694) Ring System

The pyrazole ring is a π-excessive aromatic system, which makes it prone to electrophilic substitution. nih.gov Conversely, the electron-withdrawing nature of the nitrogen atoms renders the C3 and C5 positions susceptible to nucleophilic attack. nih.govchemicalbook.com The substituents on the ring, in this case, a benzyl (B1604629) group at C3 and a methyl group at C5, further influence the regioselectivity of these reactions.

The oxidation of pyrazole derivatives can proceed at the side-chain substituents or the pyrazole ring itself, depending on the oxidizing agent and reaction conditions. While the pyrazole ring is generally resistant to oxidation, alkyl side chains can be converted to carboxylic acids. chemicalbook.compharmdbm.com For 3-benzyl-5-methyl-1H-pyrazole, oxidation with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) is expected to convert the methyl group at the C5 position into a carboxylic acid, yielding 1-benzyl-5-carboxy-3-methyl-1H-pyrazole. pharmdbm.com The benzyl group could also be susceptible to oxidation, potentially leading to a benzoyl derivative under certain conditions.

Furthermore, the C4 position of the pyrazole ring is known to undergo hydroxylation during metabolic oxidation processes, suggesting its susceptibility to certain oxidative conditions. uantwerpen.be The use of milder oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), can lead to the formation of pyrazole N-oxides. The exact nature of the oxidation products is highly dependent on the specific reagents and conditions employed.

Table 1: Potential Oxidation Reactions of Pyrazole Derivatives

| Starting Material | Oxidizing Agent | Major Product(s) | Reference(s) |

| Alkylpyrazoles | Potassium Permanganate | Pyrazole Carboxylic Acids | pharmdbm.com |

| 3,5-dimethylpyrazole | in vivo metabolism | 4-hydroxy-3,5-dimethylpyrazole | uantwerpen.be |

| Pyrazole Derivatives | Hydrogen Peroxide / m-CPBA | Pyrazole N-oxides |

The aromatic nature of the pyrazole ring confers significant stability, making it generally resistant to reduction under both catalytic and chemical reductive conditions. pharmaguideline.com Unsubstituted pyrazole remains stable under such conditions. pharmaguideline.com However, pyrazole derivatives can be reduced under specific circumstances. For example, the catalytic hydrogenation of 1-phenyl-1H-pyrazole over a palladium on carbon (Pd/C) catalyst has been reported to yield 1-phenyl-pyrazolidine, the fully saturated analog. evitachem.com

For this compound, complete reduction of the pyrazole ring to the corresponding pyrazolidine (B1218672) would require harsh conditions. More commonly, reduction reactions target substituents on the ring. For instance, if a reducible functional group were present on the benzyl or methyl substituent, reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would likely reduce the substituent without affecting the pyrazole core. evitachem.com It is important to note that pyrazolines, the partially reduced forms of pyrazoles, are often synthesized as precursors and can be subsequently reduced to pyrazolidines. jmchemsci.com

Table 2: Examples of Reduction Reactions in Pyrazole Chemistry

| Starting Material | Reducing Agent/Catalyst | Product | Reference(s) |

| 1-phenyl-1H-pyrazole | Pd/C, H₂ | 1-phenyl-pyrazolidine | evitachem.com |

| Pyrazoline derivatives | Catalytic Hydrogenation | Pyrazolidine derivatives | jmchemsci.com |

| Pyrazole with carbonyl substituent | Sodium Borohydride | Pyrazole with alcohol substituent | evitachem.com |

Nucleophilic substitution reactions on the pyrazole ring of this compound can occur at several positions. The NH proton is acidic and can be readily removed by a base, allowing for N-alkylation or N-acylation at the N1 position. pharmaguideline.com The resulting pyrazolate anion is a potent nucleophile that readily reacts with electrophiles like alkyl halides. pharmaguideline.comresearchgate.net

Direct nucleophilic substitution on the carbon atoms of the pyrazole ring is less common due to the electron-rich nature of the aromatic system. However, the C3 and C5 positions are rendered more electrophilic by the adjacent nitrogen atoms and can be attacked by strong nucleophiles, sometimes leading to ring-opening reactions. nih.govchemicalbook.compharmaguideline.com In the case of this compound, the presence of substituents at C3 and C5 makes direct nucleophilic attack on these positions sterically hindered. If a leaving group were present at either the C3 or C5 position, nucleophilic displacement would be a viable pathway for further functionalization.

The C4 position of the pyrazole ring is electron-rich and thus the preferred site for electrophilic substitution reactions such as nitration, halogenation, and sulfonation. nih.govchemicalbook.compharmdbm.compharmaguideline.comrrbdavc.org The electron-donating nature of the methyl group at C5 and the benzyl group at C3 in this compound would further activate the C4 position towards electrophilic attack.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group at the C4 position, yielding 3-benzyl-4-nitro-5-methyl-1H-pyrazole. pharmdbm.com

Halogenation: Reaction with halogens (e.g., Br₂ in dioxane or SO₂Cl₂) would lead to the corresponding 4-halo-3-benzyl-5-methyl-1H-pyrazole. pharmdbm.com

Sulfonation: Sulfonation can be achieved using fuming sulfuric acid, resulting in the formation of this compound-4-sulfonic acid.

Protonation of the pyrazole ring in strong acid generates the pyrazolium (B1228807) cation, which deactivates the ring towards electrophilic attack. However, if substitution does occur, it is directed to the C3 position. chemicalbook.com

Table 3: Common Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction | Reagents | Position of Substitution | Reference(s) |

| Nitration | HNO₃/H₂SO₄ | C4 | pharmdbm.com |

| Bromination | Br₂/dioxane | C4 | pharmdbm.com |

| Chlorination | SO₂Cl₂ | C4 | pharmdbm.com |

| Sulfonation | Fuming H₂SO₄ | C4 | researchgate.net |

The pyrazole ring of this compound can serve as a scaffold for the construction of fused heterocyclic systems. These reactions often involve the functional groups attached to the pyrazole core. For instance, if the methyl group at C5 were functionalized to a suitable reactive group, intramolecular cyclization could be initiated.

Annulation reactions, where a new ring is formed on the existing pyrazole, are a common strategy to build complex heterocyclic structures. rsc.orgrsc.orgsioc-journal.cnacs.orgorganic-chemistry.org For example, a derivative of this compound with an appropriately placed carbonyl and an active methylene (B1212753) or amino group could undergo intramolecular condensation to form a fused ring system. Gold-catalyzed intramolecular cyclizations of N-propargyl pyrazole derivatives have also been reported to yield fused systems like pyrazolopyrazinoindoles. metu.edu.trnih.govacs.org Furthermore, pyrazole derivatives with vicinal amino and cyano or ester functionalities are versatile precursors for the synthesis of fused pyrimidines, known as pyrazolo[3,4-d]pyrimidines. semanticscholar.org

Electrophilic Substitution Reactions

Mechanistic Investigations of Derivatization Reactions

The mechanisms of pyrazole derivatization reactions have been the subject of both experimental and computational studies. uantwerpen.benih.govrsc.orgresearchgate.netacs.orgnih.gov For this compound, the mechanisms of N-alkylation and electrophilic substitution are of particular interest.

The N-alkylation of pyrazoles typically proceeds via an Sₙ2 mechanism, where the deprotonated pyrazole anion acts as a nucleophile, attacking the alkyl halide. researchgate.netmdpi.com The regioselectivity of N-alkylation in unsymmetrical pyrazoles is influenced by both steric and electronic factors. mdpi.com In the case of this compound, alkylation can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers. The steric bulk of the benzyl group at C3 might favor alkylation at the N1 position, which is adjacent to the less hindered methyl group.

The mechanism of electrophilic substitution at the C4 position involves the formation of a resonance-stabilized cationic intermediate, often referred to as a σ-complex or arenium ion. rrbdavc.org The attack of the electrophile at C4 is favored because the positive charge in the resulting intermediate can be delocalized over the two nitrogen atoms without placing a positive charge on an already electron-deficient nitrogen atom, which would be the case for attack at C3 or C5. rrbdavc.org Computational studies using density functional theory (DFT) have been employed to model the transition states and intermediates of these reactions, providing insights into the reaction pathways and the factors controlling reactivity and regioselectivity. uantwerpen.beresearchgate.netacs.org

Stability and Degradation Pathways (General Pyrazole Ring System)

The stability of the pyrazole ring is a critical aspect of its chemical behavior and is largely attributed to its aromatic character. nih.gov The pyrazole ring is a five-membered diazole heterocycle with a system of six π-electrons, which confers considerable aromatic stability. nih.gov This inherent stability means that pyrazole and its derivatives are generally less susceptible to oxidative metabolism and cleavage compared to related heterocyclic structures like imidazole (B134444), thiazole, and oxazole. nih.gov The strong acidic nature of the pyrazole ring contributes to this resistance against oxygenases such as P450. nih.gov Computational studies comparing imidazole and pyrazole derivatives have suggested that, in general, species with an imidazole ring tend to be more stable than those with a pyrazole ring. uj.edu.pl

Despite its general stability, the pyrazole ring system is not inert and can undergo degradation through several pathways, particularly under specific chemical, thermal, or physiological conditions. The substituents on the pyrazole ring can significantly influence the compound's stability and the nature of its degradation products. nih.gov

Factors Influencing Pyrazole Ring Stability:

| Factor | Description | Impact on Stability | Source |

| Aromaticity | The six π-electron system provides significant resonance stabilization to the five-membered ring. | High | nih.gov |

| Substituents | Electron-donating or withdrawing groups can alter the electron density of the ring, affecting its reactivity and stability. nih.gov | Variable | nih.gov |

| N-Substitution | Substitution at the N1 position can prevent the ring from acting as a hydrogen bond donor and can be a site for metabolic attack. nih.gov | Variable | nih.gov |

| Ring Strain | In certain isomers or radical species, ring strain can become a significant factor governing stability. rsc.org | Decreased | rsc.org |

Major Degradation Pathways:

Research has identified several key pathways through which the pyrazole ring system can degrade. These include metabolic transformations, hydrolytic cleavage of substituents, and ring-opening reactions under energetic conditions.

Oxidative Metabolism: While relatively stable, pyrazole rings can be oxidized by certain enzymes. For instance, cytochrome P450 enzymes, specifically CYP2E1 in humans, can mediate the oxidation of the pyrazole ring. hyphadiscovery.com This can lead to hydroxylated derivatives. researchgate.net

N-Dealkylation/N-De-benzylation: For N-substituted pyrazoles, a common metabolic pathway is the removal of the substituent attached to the ring nitrogen. nih.govhyphadiscovery.com In the case of a compound like this compound, this would involve the cleavage of the benzyl group from the N1 position.

Ring Opening: Under more forceful conditions, the pyrazole ring itself can be cleaved. Studies on the degradation of pyrazolone (B3327878) compounds have identified pyrazole ring opening as a major degradation pathway. researchgate.net Mechanistic studies on dehydro-pyrazole radicals also point to ring-opening channels as a key factor in their kinetic stability, leading to fragmented products like acetylene (B1199291) and various nitrogen-containing radicals. rsc.org

Hydrolysis of Substituents: Functional groups attached to the pyrazole core can be susceptible to hydrolysis. For example, pyrazole derivatives containing ester functionalities have been shown to degrade, sometimes rapidly, in aqueous buffer solutions to their corresponding carboxylic acids. nih.gov

Thermal Degradation: High temperatures can lead to the degradation of pyrazole derivatives. In studies involving microwave-assisted synthesis, the formation of degradation products was observed after just a few minutes of treatment at 130°C. researchgate.net

The following table summarizes the primary degradation pathways for the general pyrazole ring system based on available research findings.

Summary of Pyrazole Degradation Pathways

| Degradation Pathway | Conditions/Mediators | Resulting Products | Research Context | Source |

| Hydroxylation | Oxidative metabolism | Hydroxylated pyrazoles | Degradation of pyrazolones | researchgate.net |

| N-Dealkylation | Metabolic processes (e.g., by CYPs) | N-unsubstituted pyrazole and alkyl fragment | Metabolism of N-substituted pyrazoles | nih.govhyphadiscovery.com |

| Ring Opening | UV degradation, radical decomposition | Aliphatic chains, acetylene, HCN, HNC radicals | Degradation of pyrazolones, computational studies | rsc.orgresearchgate.net |

| Demethylation | Oxidative metabolism | Demethylated pyrazole derivatives | Degradation of pyrazolones | researchgate.net |

| N-Glucuronidation | Metabolic conjugation (UGT enzymes) | N-glucuronide conjugates | Metabolism of pyrazoles in rats | hyphadiscovery.com |

| Hydrolysis | Aqueous buffer (pH dependent) | Carboxylic acids (from ester precursors) | Stability testing of pyrazole ester inhibitors | nih.gov |

| Thermal Decomposition | High temperature (e.g., >130°C) | Unspecified degradation products | Microwave-assisted synthesis | researchgate.net |

These pathways highlight the chemical liabilities of the pyrazole scaffold, providing crucial information for fields like medicinal chemistry, where stability is a key determinant of a drug candidate's profile. nih.gov

Coordination Chemistry of 3 Benzyl 5 Methyl 1h Pyrazole Derived Ligands

Synthesis of Metal Complexes Incorporating Pyrazole (B372694) Ligands

The synthesis of metal complexes with pyrazole-derived ligands is typically achieved through the reaction of the pyrazole ligand with a suitable metal salt in an appropriate solvent. While specific synthetic protocols for 3-benzyl-5-methyl-1H-pyrazole complexes are not extensively detailed in the available literature, the general methods employed for analogous pyrazole derivatives provide a clear indication of the likely synthetic routes.

A common approach involves the direct reaction of the pyrazole ligand with a metal halide, nitrate (B79036), or perchlorate (B79767) salt in a solvent such as ethanol, methanol (B129727), or a mixture of aqueous ethanol. nih.govorientjchem.org For instance, the synthesis of cadmium(II), copper(II), and iron(II) complexes with the related ligand N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide was accomplished by reacting the ligand with the corresponding metal chloride or nitrate salt in an aqueous ethanolic solution. nih.gov The resulting complexes, such as [Cd(L)2Cl2], Cu(L)2(C2H5OH)22, and Fe(L)2(H2O)22·2H2O, were obtained as single crystals upon recrystallization. nih.gov

Another established method is the synthesis of mixed-ligand complexes, where the pyrazole derivative and another ligand, such as 2,2'-bipyridine, are reacted with a metal salt. orientjchem.org This approach has been used to prepare chromium(III), molybdenum(II), nickel(II), palladium(II), and platinum(II) complexes with 3,5-dimethyl-1H-pyrazole-1-carbothioamide and 2,2'-bipyridine. orientjchem.org

The synthesis of Schiff base complexes derived from pyrazoles is also a well-documented route. researchgate.netchempublishers.com This typically involves the condensation reaction of a pyrazole derivative with an aldehyde or ketone, followed by complexation with a metal salt. For example, Schiff base ligands derived from isatin (B1672199) and 4-aminoantipyrine (B1666024) have been used to synthesize a variety of metal complexes. researchgate.netchempublishers.com

Table 1: Examples of Synthesized Metal Complexes with Pyrazole-Derived Ligands

| Ligand | Metal Salt | Resulting Complex | Reference |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | CdCl2 | [Cd(L)2Cl2] | nih.gov |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cu(NO3)2·3H2O | Cu(L)2(C2H5OH)22 | nih.gov |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Fe(NO3)3·9H2O | Fe(L)2(H2O)22·2H2O | nih.gov |

| 3,5-dimethyl-1H-pyrazole-1-carbothioamide & 2,2'-bipyridine | CrCl3·6H2O | [Cr(L)(bipy)Cl2]Cl | orientjchem.org |

| 3,5-dimethyl-1H-pyrazole-1-carbothioamide & 2,2'-bipyridine | NiCl2·6H2O | [Ni(L)(bipy)Cl2] | orientjchem.org |

Ligand Design and Steric Effects on Metal Coordination

In the case of this compound, the benzyl (B1604629) group at the 3-position is expected to exert a significant steric influence on the coordination sphere of a metal ion. This steric hindrance can prevent the formation of highly coordinated species and may favor the formation of complexes with lower coordination numbers. researchgate.net For instance, the use of bulky substituents at the 3-position of hydrotris(pyrazolyl)borate ligands has been shown to enforce tetrahedral geometries in copper(II) complexes. researchgate.net

The non-planar conformation of benzyl-substituted pyrazoles, where the pyrazole and benzyl rings are not coplanar, further contributes to the steric bulk of the ligand. The dihedral angle between these two rings can influence intermolecular interactions and the packing of the complexes in the solid state. For 4-benzyl-3,5-dimethyl-1H-pyrazole, a dihedral angle of 78.65(19)° has been observed, highlighting the significant steric clash that can arise from the benzyl substituent.

Furthermore, the flexibility of the benzyl group allows for conformational variations, which can also play a role in the coordination process. The ability of the benzyl group to rotate can allow the ligand to adapt to different coordination environments, although this can also lead to dynamic behavior in solution.

Dynamic Behavior of Pyrazole-Metal Complexes (e.g., NMR studies)

The dynamic behavior of pyrazole-metal complexes in solution is a well-studied phenomenon, often investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. cdnsciencepub.com This dynamic behavior can arise from several processes, including tautomerism of the pyrazole ring, rotation of substituents, and ligand exchange reactions.

For N-H pyrazoles, annular tautomerism, which involves the migration of the proton between the two nitrogen atoms of the pyrazole ring, can lead to the existence of multiple tautomers in solution. cdnsciencepub.com The position of this tautomeric equilibrium is influenced by the nature of the substituents on the pyrazole ring and the solvent. cdnsciencepub.com In the solid state, it is common for only one tautomer to be present. cdnsciencepub.com

In the context of this compound, the interconversion between the 3-benzyl-5-methyl and 5-benzyl-3-methyl tautomers would be a key dynamic process. 13C NMR spectroscopy is a powerful tool for studying this tautomerism, as the chemical shifts of the pyrazole ring carbons are sensitive to the position of the substituents. cdnsciencepub.com

The rotation of the benzyl group around the C-C bond connecting it to the pyrazole ring is another potential dynamic process. iucr.orgiucr.org This rotation can be studied by variable-temperature NMR experiments, where changes in the NMR spectrum upon cooling or heating can provide information about the energy barriers to rotation.

Characterization of Coordination Compounds (e.g., X-ray Crystallography of Complexes)

While the crystal structure of a metal complex of this compound has not been reported, the structures of complexes with analogous ligands offer valuable insights. For instance, the crystal structure of Ni(L1)22, where L1 is 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide, reveals a mononuclear complex with the nickel ion coordinated by two bidentate chelating ligands in the equatorial plane and two methanol molecules in the axial positions. mdpi.com In contrast, the complex [Cd2(L2)2]Cl4, with L2 being 1,5-dimethyl-N-propyl-1H-pyrazole-3-carboxamide, exhibits a dinuclear structure. mdpi.com

The crystal structure of 4-benzyl-3,5-dimethyl-1H-pyrazole itself shows that the molecules form one-dimensional chains in the solid state via N–H···N hydrogen bonds. This highlights the importance of hydrogen bonding in the crystal packing of pyrazole-containing compounds.

Other important characterization techniques include:

Infrared (IR) Spectroscopy: Provides information about the coordination of the ligand to the metal ion through shifts in the vibrational frequencies of the pyrazole ring and its substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As discussed previously, NMR is crucial for studying the structure and dynamic behavior of these complexes in solution. researchgate.net

Mass Spectrometry: Confirms the molecular weight of the complexes.

Elemental Analysis: Determines the elemental composition of the synthesized complexes.

Thermogravimetric Analysis (TGA): Investigates the thermal stability of the complexes.

Table 2: Crystallographic Data for an Analogous Pyrazole Ligand and its Metal Complex

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide (L1) | Orthorhombic | Pbca | 9.876(2) | 12.345(3) | 18.987(4) | 90 | mdpi.com |

| Ni(L1)22 | Monoclinic | P21/n | 10.123(2) | 16.543(3) | 10.987(2) | 98.76(1) | mdpi.com |

Computational Chemistry and Theoretical Studies of 3 Benzyl 5 Methyl 1h Pyrazole

Computational and theoretical chemistry provide profound insights into the molecular characteristics of 3-benzyl-5-methyl-1H-pyrazole and its derivatives. These methods, which include Density Functional Theory (DFT), molecular docking, and molecular dynamics, are instrumental in understanding the compound's structure, reactivity, and potential interactions with biological targets. eurasianjournals.com

Research on Biochemical and Molecular Mechanisms

Investigation of Enzyme-Ligand Interactions

The biological activity of pyrazole (B372694) derivatives is often attributed to their ability to interact with and modulate the function of key enzymes. Through competitive or non-competitive inhibition, these compounds can block metabolic pathways or disrupt physiological processes, leading to therapeutic effects. Molecular docking studies frequently complement experimental assays, providing insights into the specific binding modes and affinities between the pyrazole ligand and the enzyme's active site.

Inhibition and Activation Studies of Specific Enzymes

Derivatives of the 3-benzyl-5-methyl-1H-pyrazole core have been investigated for their inhibitory effects against several clinically relevant enzymes.

α-Glucosidase and α-Amylase: These enzymes are key targets in the management of type 2 diabetes, as their inhibition can slow the digestion of carbohydrates and reduce postprandial hyperglycemia. nih.gov A derivative, (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-BMPC), demonstrated moderate inhibitory activity against both α-glucosidase and α-amylase. tandfonline.comresearchgate.net In vitro and in silico studies indicated that E-BMPC is a more effective inhibitor of α-amylase than α-glucosidase. tandfonline.comresearchgate.net Another study on pyrazole-thiazole hybrids also highlighted significant α-glucosidase inhibition, with some derivatives showing more potent activity than the standard drug, acarbose. researchgate.net

Cyclooxygenase (COX): The COX enzymes, COX-1 and COX-2, are central to the inflammatory pathway by producing prostaglandins. brieflands.com Pyrazole is a well-known scaffold for COX inhibition, with celecoxib (B62257) being a prominent example. acs.org Molecular docking studies on various pyrazole derivatives have shown that the pyrazole ring is important for interaction with the COX-2 enzyme. dergipark.org.trrjptonline.org Specifically, ethyl this compound-4-carboxylate, a compound structurally similar to the subject of this article, has been noted for its potential to inhibit cyclooxygenase enzymes, which is linked to its anti-inflammatory effects. evitachem.com

Succinate (B1194679) Dehydrogenase (SDH): SDH is a critical enzyme in the mitochondrial respiratory chain and the citric acid cycle. Inhibition of this enzyme disrupts cellular energy production and is a key mechanism for fungicides. Pyrazole carboxamides are a major class of SDH inhibitors (SDHIs). researchgate.netresearchgate.net Derivatives such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-carboxamides have shown potent inhibition of SDH, leading to powerful antifungal activity against various pathogens. researchgate.netacs.org Molecular docking simulations suggest that these compounds bind within the active site of SDH, with hydrophobic interactions being the primary driving force. acs.org

Xanthine (B1682287) Oxidase (XO): XO is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govresearchgate.net Overproduction of uric acid can lead to hyperuricemia and gout. nih.govresearchgate.net Various pyrazole derivatives have been synthesized and evaluated as XO inhibitors. researchgate.netdntb.gov.ua Studies indicate that substitutions on the pyrazole ring are critical for inhibitory activity, with some derivatives showing potency greater than allopurinol, a clinically used XO inhibitor. nih.gov

| Compound/Derivative Class | Enzyme Target | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-BMPC) | α-Glucosidase | IC50: 310.57 ± 2.67 µM | tandfonline.comresearchgate.net |

| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-BMPC) | α-Amylase | IC50: 182.19 ± 3.20 µM | tandfonline.comresearchgate.net |

| 1,5-Diarylpyrazoles (PYZ16) | COX-2 | IC50: 0.52 µM | acs.org |

| Pyrazole Carboxamide (Compound Ip) | SDH (F. graminearum) | EC50: 0.93 µg/mL | acs.org |

| 1-Phenylpyrazole Derivative (Compound 37) | Xanthine Oxidase | IC50: 0.039 µM | nih.gov |

Molecular Target Identification and Binding Affinities

Molecular docking and computational studies are instrumental in identifying the specific molecular targets of pyrazole derivatives and quantifying their binding affinities. These in silico methods predict the binding poses and energies of ligands within the active sites of proteins.

For the derivative (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-BMPC), molecular docking analysis against α-amylase revealed an estimated inhibition constant (Ki) of 33.60 µM and a free energy of binding of -6.10 kcal/mol. tandfonline.comresearchgate.net In studies of pyrazole derivatives as carbonic anhydrase inhibitors, compounds showed high affinity with Ki values in the nanomolar range for human carbonic anhydrase (hCA) isoforms I and II. tandfonline.com

Docking studies of pyrazole derivatives with COX-2 have identified key interactions with amino acid residues such as Arg513, which is crucial for the inhibitory activity of selective inhibitors like celecoxib. brieflands.com Similarly, simulations of pyrazole carboxamides binding to SDH have shown interactions with key residues in the active pocket, explaining their potent inhibitory effects. researchgate.net

| Compound/Derivative | Molecular Target | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide | α-Amylase (1OSE) | -6.10 | 33.60 µM | researchgate.net |

| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide | α-Glucosidase (3A4A) | -5.09 | Not Reported | researchgate.net |

| Pyrazole Carboxamide (Compound A7) | Succinate Dehydrogenase | -5.3 | Not Reported | researchgate.net |

Receptor Interaction Studies

Beyond enzymes, pyrazole derivatives have been shown to interact with various cellular receptors, modulating their activity. Such interactions are critical for their potential therapeutic applications. For instance, studies on pyrazole derivatives have revealed their ability to bind to adenosine (B11128) receptors (ARs). plos.org A pyrazolo-triazolo-pyrimidine derivative featuring a 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety was found to be a potent and selective antagonist of the human A3 adenosine receptor (hA3 AR), with a Ki value of 11 nM. plos.org A molecular docking study rationalized this selectivity, showing that only the hA3 AR possesses the specific topological features to accommodate this class of compounds. plos.org

Other research has pointed to interactions with nuclear receptors. A compound identified as 5-methyl-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-pyrazole-3-carbohydrazide showed activity against nuclear receptor coactivators 1, 2, and 3. ucsd.edu The ability of pyrazole derivatives to interact with various receptors underscores their versatility as scaffolds for drug design. netascientific.comsmolecule.com

Modulation of Cellular Signaling Pathways

The interaction of pyrazole derivatives with enzymes and receptors can trigger changes in downstream cellular signaling pathways, affecting processes like cell proliferation, inflammation, and survival. ontosight.aievitachem.com Some pyrazole compounds have demonstrated the ability to inhibit kinases, which are central enzymes in signaling cascades that regulate cell division. ontosight.ai

Derivatives of 5-benzylamino-1,3-dimethylpyrazole (B11738096) have been shown to modulate pathways involved in cancer progression, including the inhibition of mTORC1 activity and the modulation of autophagy. smolecule.com In a different context, N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide was identified as a pro-angiogenic agent, promoting the angiogenesis and migration of vascular endothelial cells, likely through the activation of multiple signaling pathways. nih.gov

Influence on Gene Expression in in vitro models

The modulation of cellular signaling pathways by pyrazole compounds can ultimately lead to changes in gene expression. By influencing the activity of transcription factors and other regulatory proteins, these compounds can alter the transcription of specific genes. For example, by modulating signaling pathways involved in antitumor effects, pyrazole derivatives can alter gene expression and cellular metabolism. However, specific studies detailing the global or targeted influence of this compound on gene expression profiles in in vitro models are not extensively documented in the reviewed literature. More research, such as transcriptomic analysis, would be needed to fully elucidate these effects.

Structural Basis of Biological Effects

Understanding the three-dimensional structure of pyrazole derivatives and their complexes with biological targets is fundamental to explaining their activity. X-ray crystallography and molecular modeling are powerful tools for this purpose.

Crystal structure analysis of (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide confirmed its molecular geometry. tandfonline.comresearchgate.net Studies on related pyrazole derivatives have revealed that the pyrazole ring is typically planar, a feature that facilitates stacking interactions and hydrogen bonding within protein binding sites. For example, the crystal structure of a related pyrazole-4-carbaldehyde showed C=N and C–C bond lengths confirming conjugation within the planar pyrazole ring.

Molecular docking simulations provide further structural insights. The docking of pyrazole derivatives into the active sites of enzymes like COX-2, SDH, and adenosine receptors has helped to visualize the key interactions—such as hydrogen bonds and hydrophobic contacts—that are responsible for their binding affinity and selectivity. brieflands.comacs.orgplos.org For instance, the benzyl (B1604629) group common to this class of compounds often engages in hydrophobic interactions within the target's binding pocket. The Protein Data Bank (PDB) contains several crystal structures of pyrazole derivatives in complex with various kinases, illustrating how the pyrazole core acts as a scaffold for positioning functional groups to achieve potent and selective inhibition. pdbj.org

Applications in Advanced Materials and Catalysis Research

Pyrazole (B372694) Derivatives as Catalysts and Ligands in Organic Reactions

The nitrogen atoms in the pyrazole ring serve as excellent coordination sites for metal ions, making pyrazole derivatives effective ligands in coordination chemistry. mdpi.combohrium.comrsc.org This property is harnessed to create metal complexes with significant catalytic activity in various organic transformations. tandfonline.comaak.gov.az

Research has demonstrated that pyrazole-based ligands can form stable and catalytically active complexes with a range of transition metals, including copper (Cu), manganese (Mn), and molybdenum (Mo). bohrium.comtandfonline.comresearchgate.net These complexes have shown efficacy in catalyzing oxidation reactions. For instance, copper(II) complexes generated in situ with new tripodal pyrazole-based ligands have been found to catalyze the oxidation of catechol to o-quinone using atmospheric oxygen. researchgate.net The rate of these reactions is influenced by the specific structure of the pyrazole ligand and the nature of the copper salt used. researchgate.net

Similarly, a manganese(II) complex anchored with a napthyl-pyrazole ligand has demonstrated catecholase activity, mimicking the function of natural enzymes. tandfonline.com In another application, oxidodiperoxido-molybdenum(VI) complexes featuring pyrazole ligands have been employed as catalysts for the sulfoxidation of sulfides to sulfones using hydrogen peroxide in aqueous media. bohrium.com The pyrazole ligand was found to have an acceleratory effect on the molybdenum-catalyzed reaction, enabling high product selectivity and efficient catalyst recycling. bohrium.com These findings highlight the role of pyrazole derivatives in developing efficient and stable catalytic systems for important chemical syntheses. tandfonline.comrsc.org

Development of Pyrazole-based Materials

The inherent chemical and physical properties of pyrazoles are being exploited to create advanced functional materials for a variety of applications. researchgate.netbiosynce.com Their utility spans from components in electronic devices to sensors and protective coatings.